N,N-diethyl-4-(4-fluorobenzenesulfonyl)piperazine-1-carboxamide

Cannabinoid CB1 Receptor Anti-Obesity Pharmacotherapy Peripheral Selectivity

N,N-diethyl-4-(4-fluorobenzenesulfonyl)piperazine-1-carboxamide (CAS 712345-25-0) is a synthetic small molecule classified as a sulfonylated piperazine derivative and a cannabinoid-1 (CB1) receptor modulator. It belongs to a class of compounds explored predominantly as peripherally restricted antagonists or inverse agonists of the CB1 receptor, a target historically implicated in the regulation of appetite, energy balance, and metabolic disorders.

Molecular Formula C15H22FN3O3S
Molecular Weight 343.42
CAS No. 712345-25-0
Cat. No. B2822816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-diethyl-4-(4-fluorobenzenesulfonyl)piperazine-1-carboxamide
CAS712345-25-0
Molecular FormulaC15H22FN3O3S
Molecular Weight343.42
Structural Identifiers
SMILESCCN(CC)C(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C15H22FN3O3S/c1-3-17(4-2)15(20)18-9-11-19(12-10-18)23(21,22)14-7-5-13(16)6-8-14/h5-8H,3-4,9-12H2,1-2H3
InChIKeyNGBQURRSWWBHDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N,N-Diethyl-4-(4-fluorobenzenesulfonyl)piperazine-1-carboxamide (CAS 712345-25-0): A Sulfonylated Piperazine CB1 Modulator Candidate


N,N-diethyl-4-(4-fluorobenzenesulfonyl)piperazine-1-carboxamide (CAS 712345-25-0) is a synthetic small molecule classified as a sulfonylated piperazine derivative and a cannabinoid-1 (CB1) receptor modulator [1]. It belongs to a class of compounds explored predominantly as peripherally restricted antagonists or inverse agonists of the CB1 receptor, a target historically implicated in the regulation of appetite, energy balance, and metabolic disorders [1]. The compound features an N,N-diethyl carboxamide group appended to the piperazine ring, differentiated by a 4-fluorobenzenesulfonyl substituent, with a molecular weight of 343.42 Da, a calculated LogP of approximately 1.59, and a topological polar surface area (tPSA) of 60 Ų [2].

Why N,N-Diethyl-4-(4-fluorobenzenesulfonyl)piperazine-1-carboxamide Cannot Be Simply Substituted by Other Sulfonylated Piperazines


Substitution among sulfonylated piperazine carboxamides cannot be assumed without quantitative pharmacological data because minor structural variations in this chemotype exert profound effects on CB1 receptor selectivity, peripheral restriction, intrinsic efficacy (inverse agonism versus neutral antagonism), and off-target liability profiles [1]. Patent surveys indicate that the specific combination of the N,N-diethyl carboxamide and the electron-withdrawing 4-fluorophenylsulfonyl group on the piperazine scaffold is designed to optimize physicochemical properties such as LogP and tPSA to limit blood-brain barrier (BBB) penetration, thereby reducing the centrally mediated adverse effects that plagued first-generation CB1 antagonists like rimonabant [1][2]. Generic replacement by a close structural analog—for example, a non-fluorinated phenylsulfonyl variant or an N-cyclohexyl carboxamide derivative—would be expected to alter molecular recognition at the CB1 orthosteric site and may drastically shift the brain-to-plasma concentration ratio, invalidating the peripheral selectivity profile that constitutes the primary therapeutic rationale for this subclass.

Quantitative Differentiation Evidence for N,N-Diethyl-4-(4-fluorobenzenesulfonyl)piperazine-1-carboxamide (CAS 712345-25-0)


Explicit Data Gap: No Publicly Available Head-to-Head Pharmacological Data for CAS 712345-25-0 from Permitted Sources

A systematic search of primary research papers, patent disclosures, and authoritative databases (ZINC, ChEMBL, BindingDB, PubChem) accessible under the permitted source constraints of this guide reveals that no quantitative in vitro affinity (Ki), functional potency (IC50/EC50), selectivity, pharmacokinetic, or in vivo efficacy data have been publicly disclosed for the specific compound N,N-diethyl-4-(4-fluorobenzenesulfonyl)piperazine-1-carboxamide (CAS 712345-25-0). The ZINC database activity summary for this substance states: 'There is no known activity for this compound' as recorded in ChEMBL 20 [1]. The compound is listed in the Therapeutic Target Database (TTD) as a 'Sulfonylated piperazine derivative' with an obesity indication and 'Patented' status, but the associated patent review (PMID: 26161824) surveys the general CB1 antagonist patent landscape without providing discrete comparative pharmacology for this single entity [2]. Consequently, no head-to-head quantitative differentiation against named comparators can be substantiated at this time.

Cannabinoid CB1 Receptor Anti-Obesity Pharmacotherapy Peripheral Selectivity

Class-Level Inference: Peripheral CB1 Antagonism as a Potential Differentiator Versus Centrally Penetrant Cannabinoid Agents

The patent family encompassing sulfonylated piperazines (including the structural class to which CAS 712345-25-0 belongs) explicitly claims the design of compounds as peripherally acting CB1 receptor modulators to circumvent the neuropsychiatric adverse effects associated with centrally penetrant CB1 antagonists such as rimonabant [1]. The patent review PMID 26161824 highlights that rimonabant—a centrally active CB1 inverse agonist—was withdrawn from the European market due to an increased risk of depression and anxiety, a finding that spurred the development of peripherally restricted sulfonylated piperazine chemotypes [2]. The low tPSA (60 Ų) and moderate LogP (approximately 1.59) of CAS 712345-25-0 are physicochemical features commonly associated with the peripheral restriction design strategy; however, no explicit brain-to-plasma ratio (Kp,brain) or CNS receptor occupancy data for this specific compound have been identified in the permitted source set .

Blood-Brain Barrier Permeability CNS Safety Margin Metabolic Disease

Physicochemical Comparison: N,N-Diethyl-4-(4-fluorobenzenesulfonyl)piperazine-1-carboxamide Versus the Phenylsulfonyl (Non-Fluorinated) Analog

The 4-fluorophenylsulfonyl moiety in CAS 712345-25-0 introduces an electron-withdrawing substituent absent in the corresponding unsubstituted phenylsulfonyl analog (N,N-diethyl-4-(phenylsulfonyl)piperazine-1-carboxamide, approximate MW 325.43 Da). The Hammett σp constant for fluorine (+0.06) and the inductive electron withdrawal of the fluorine atom are well-established to modulate aromatic ring electron density, which can influence both the binding affinity of the sulfonyl group at the CB1 receptor and the compound's metabolic stability toward cytochrome P450-mediated oxidative defluorination [1]. While no comparative CB1 binding data for these two specific molecules have been identified in the permitted source set, the physicochemical divergence is quantifiable: the fluorine atom increases molecular weight by approximately 18 Da, increases the calculated lipophilicity (estimated ΔLogP of +0.3 to +0.5 for a 4-fluoro substituent on a phenylsulfonyl group), and introduces a hydrogen bond acceptor site at the fluorine that can participate in orthogonal ligand-protein interactions not available to the non-fluorinated analog [2].

Ligand Efficiency Electron-Withdrawing Substituent Effects Lead Optimization

Targeted Research Applications for N,N-Diethyl-4-(4-fluorobenzenesulfonyl)piperazine-1-carboxamide (CAS 712345-25-0)


Peripheral CB1 Antagonist Probe Design for Metabolic Disease Pharmacology Studies

Given its patent classification as a sulfonylated piperazine CB1 modulator intended for obesity treatment, CAS 712345-25-0 is best deployed as a pharmacological probe or lead optimization starting point in academic or industrial programs investigating peripherally restricted CB1 antagonism for metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), or non-alcoholic steatohepatitis (NASH) [1]. The compound's moderate LogP (1.59–2.99 range across sources) and tPSA of approximately 60 Ų fall within the physicochemical space predicted to limit passive BBB penetration . Researchers should prioritize in vitro CB1 receptor binding assays and functional cAMP assays against the comparators rimonabant (centrally penetrant) and AM6545 (a known peripherally restricted CB1 antagonist) to generate the currently missing selectivity and peripheral restriction data, thereby establishing the compound's differentiation from legacy and contemporary CB1 antagonists.

Structure-Activity Relationship (SAR) Studies on Fluorinated Aromatic Sulfonyl Substituents

CAS 712345-25-0 provides a specific structural probe for evaluating the contribution of the para-fluorine atom on the benzenesulfonyl group to CB1 receptor affinity, functional efficacy, and metabolic stability. Comparative SAR studies against the non-fluorinated phenylsulfonyl analog, the 4-chlorobenzenesulfonyl variant, and the 4-methylbenzenesulfonyl variant can deconvolute the electronic, steric, and lipophilic contributions of the fluorine substituent [1]. Such studies are directly informed by the well-established medicinal chemistry literature on fluorine substitution effects, which demonstrates that a single fluorine atom can simultaneously modulate pKa of proximal groups, enhance metabolic oxidative stability, and participate in multipolar C–F···H–N and C–F···C=O interactions with protein backbone residues . The compound is therefore suited for academic medicinal chemistry laboratories conducting systematic fluorine scan SAR.

Patent Landscape Analysis and Freedom-to-Operate Assessment in CB1 Modulator Space

The compound's listing in the Therapeutic Target Database with 'Patented' status under the obesity indication makes it a relevant reference molecule for intellectual property (IP) landscaping exercises [1]. Pharmaceutical IP analysts and competitive intelligence teams can utilize CAS 712345-25-0 as a representative compound from the EP2056828A4 and WO2008024284A2 patent families to assess the scope of composition-of-matter claims, evaluate freedom-to-operate for structurally related sulfonylated piperazine CB1 antagonists, and identify potential opportunities for novel, non-infringing chemotypes. The absence of publicly available biological data further underscores the strategic value of obtaining this specific compound for internal head-to-head benchmarking against proprietary CB1 antagonist series.

Quote Request

Request a Quote for N,N-diethyl-4-(4-fluorobenzenesulfonyl)piperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.